Bis(2-chloroethoxy)methane

Description

Properties

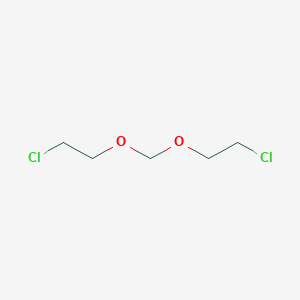

IUPAC Name |

1-chloro-2-(2-chloroethoxymethoxy)ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2/c6-1-3-8-5-9-4-2-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLXGURFLBLRZRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)OCOCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2 | |

| Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023917 | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bis(2-chloroethoxy)methane, [liquid] appears as a colorless liquid. Boiling point 217.5 °C, Flash point 230 °F. Density 1.23 g / cm3. May be toxic by ingestion or inhalation. Severely irritates skin, eyes, and mucous membranes. Used as a solvent., Colorless liquid; Water solubility = 7.8 g/L at 20 deg C; [HSDB] Colorless liquid; Slightly soluble in water; [MSDSonline] | |

| Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

424.6 °F at 760 mmHg (NTP, 1992), 218.1 °C | |

| Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (NTP, 1992), 230 °F (110 °C) (OPEN CUP) | |

| Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

... Miscible with most organic solvents., In water, 7,800 mg/l at 20 °C | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2339 @ 20 °C/20 °C | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.9 (Air= 1) | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.13 [mmHg], 0.132 mm Hg at 25 °C | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Reaction product contains ethylene chlorohydrin impurity ... for use in polysulfide polymers, the ethylene chlorohydrin must be removed because it would act as a chain terminator in the polymerization | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-91-1 | |

| Record name | BIS(2-CHLOROETHOXY)METHANE, [LIQUID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17082 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1'-[methylenebis(oxy)]bis[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-chloroethoxy)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5288KK0810 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Freezing point= -32.8 °C | |

| Record name | BIS(2-CHLOROETHOXY)METHANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1333 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(2-chloroethoxy)methane: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethoxy)methane, a haloether of significant industrial importance, serves as a critical building block in the synthesis of polysulfide elastomers and finds application as a specialized solvent. This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and primary uses. Detailed experimental protocols for its synthesis, subsequent polymerization, and analytical characterization are presented to facilitate its practical application in research and development settings.

Introduction

This compound (CASRN: 111-91-1) is a colorless liquid characterized by its high boiling point and density greater than water.[1] Its molecular structure, featuring two reactive chloroethyl groups, makes it an ideal monomer for polycondensation reactions. The predominant application of this compound, accounting for over 95% of its use, is as a precursor to polysulfide polymers.[1][2] These polymers are renowned for their exceptional resistance to solvents and extreme temperatures, leading to their widespread use in high-performance sealants.[1] Additionally, this compound is utilized as a solvent in various industrial processes.[1]

Physicochemical and Toxicological Data

A summary of the key physicochemical and toxicological properties of this compound is provided in Table 1. This data is essential for its safe handling, storage, and application in experimental settings.

Table 1: Physicochemical and Toxicological Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀Cl₂O₂ | [2] |

| Molecular Weight | 173.04 g/mol | [2] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 217.5 °C | [2] |

| Melting Point | -32.8 °C | [1] |

| Density | 1.23 g/cm³ | [2] |

| Flash Point | 230 °F (110 °C) | [2] |

| Water Solubility | Slightly soluble | [1] |

| Oral LD₅₀ (rat) | 65 mg/kg | [1] |

| Dermal LD₅₀ (guinea pig) | 170 mg/kg | [1] |

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the acid-catalyzed reaction of ethylene (B1197577) chlorohydrin with formaldehyde.[1] A high-yield laboratory-scale synthesis is detailed below, adapted from a patented method.[3]

Experimental Protocol: High-Yield Synthesis

This protocol describes the synthesis of this compound from 2-chloroethanol (B45725) and paraformaldehyde using a mixed-acid catalyst system.

Materials:

-

2-Chloroethanol

-

Paraformaldehyde

-

Hydrogen chloride (gas or solution in a compatible solvent)

-

p-Toluenesulfonic acid or a suitable cation exchange resin

-

Reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer

Procedure:

-

Charge the reaction vessel with a stoichiometric excess of 2-chloroethanol (at least a 2.05 molar ratio relative to formaldehyde).

-

Add the mixed-acid catalyst. The catalyst should consist of:

-

Hydrogen chloride (0.005 to 0.5 mol per mole of formaldehyde)

-

p-Toluenesulfonic acid (0.0005 to 0.2 mol per mole of formaldehyde) or a cation exchanger (0.002 to 0.2 mol acid equivalent per mole of formaldehyde).

-

-

Add paraformaldehyde to the stirred mixture.

-

Heat the reaction mixture to a temperature between 50 and 120 °C.

-

Maintain the reaction at this temperature with continuous stirring until the reaction is complete, which can be monitored by the consumption of paraformaldehyde.

-

Upon completion, separate the catalyst components. The volatile hydrogen chloride can be removed by distillation or neutralization, while the non-volatile p-toluenesulfonic acid or cation exchange resin can be removed by filtration or decantation.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Expected Outcome: This method is reported to produce this compound with high purity and yield, minimizing the formation of undesirable byproducts.[3]

Primary Application: Synthesis of Polysulfide Elastomers

The principal application of this compound is in the manufacturing of polysulfide elastomers.[1][2] These polymers are synthesized through a polycondensation reaction with a metallic polysulfide, typically sodium polysulfide.

Conceptual Workflow for Polysulfide Elastomer Synthesis

Caption: Synthesis of Polysulfide Elastomers.

Experimental Protocol: Polysulfide Polymer Synthesis (Adapted from Analogous Procedures)

This protocol is a generalized procedure for the synthesis of polysulfide rubber, which can be adapted for the use of this compound.

Materials:

-

This compound

-

Sodium sulfide (B99878) (Na₂S)

-

Elemental sulfur

-

Deionized water

-

Phase transfer catalyst (e.g., methyltributylammonium chloride) (optional)

-

Reaction vessel with mechanical stirrer, reflux condenser, and heating mantle

Procedure:

-

Preparation of Sodium Polysulfide Solution:

-

Dissolve sodium sulfide in deionized water in the reaction vessel.

-

Add the desired molar equivalent of elemental sulfur to the solution. The value of 'x' in Na₂Sₓ can be controlled by the amount of sulfur added.

-

Heat the mixture with stirring to facilitate the formation of the sodium polysulfide solution.

-

-

Polycondensation:

-

Heat the sodium polysulfide solution to the reaction temperature (typically 70-90 °C).

-

If using a phase transfer catalyst, add it to the reaction mixture.

-

Slowly add this compound to the stirred, heated sodium polysulfide solution.

-

Continue to stir the mixture at the reaction temperature for several hours to allow for polymerization. The formation of a rubbery precipitate indicates polymer formation.

-

-

Purification:

-

Allow the reaction mixture to cool.

-

Separate the solid polymer from the aqueous solution by decantation or filtration.

-

Wash the polymer thoroughly with water to remove unreacted salts and other impurities.

-

Dry the polymer under vacuum at a moderate temperature to a constant weight.

-

Application as a Solvent

While primarily used as a monomer, this compound is also cited as a solvent.[1] Its high boiling point and chemical stability make it suitable for reactions requiring elevated temperatures. However, specific, well-documented examples of its use as a primary solvent in synthetic procedures are not widely available in the scientific literature. Its utility as a solvent is likely in specialized industrial applications where its physical properties are advantageous.

Analytical Methods

The analysis of this compound, particularly in environmental samples, is typically performed using gas chromatography coupled with mass spectrometry (GC/MS). EPA Method 8270D is a common standard for the analysis of semivolatile organic compounds, including haloethers like this compound.[4][5][6]

Analytical Workflow: EPA Method 8270D

Caption: Analytical Workflow for this compound.

Experimental Protocol: GC/MS Analysis (General Principles of EPA Method 8270D)

Instrumentation:

-

Gas chromatograph with a capillary column (e.g., DB-5 or equivalent)

-

Mass spectrometer detector

Procedure:

-

Sample Preparation:

-

For aqueous samples, perform a liquid-liquid extraction with a suitable solvent like methylene chloride.

-

For solid samples, use an appropriate extraction technique such as sonication or Soxhlet extraction with methylene chloride.

-

Dry the extract (e.g., with anhydrous sodium sulfate) and concentrate it to a small volume.

-

-

Instrumental Analysis:

-

Inject a small volume of the concentrated extract into the GC.

-

The GC oven temperature is programmed to ramp up, separating the components of the extract based on their boiling points and interactions with the column's stationary phase.

-

The separated components elute from the column and enter the mass spectrometer.

-

-

Detection and Data Analysis:

-

The mass spectrometer ionizes the eluted molecules and separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each component.

-

This compound is identified by comparing its retention time and mass spectrum to that of a known standard.

-

Quantification is achieved by comparing the abundance of a characteristic ion of the analyte to that of an internal standard added to the sample before preparation.

-

Conclusion

This compound is a versatile chemical intermediate with a well-established and critical role in the polymer industry, particularly in the production of high-performance polysulfide elastomers. Its synthesis is well-understood, with established protocols for high-yield production. While its application as a solvent is noted, its primary value lies in its function as a monomer. The analytical methods for its detection and quantification are robust and standardized, ensuring its safe and effective use in various industrial and research applications. This guide provides the foundational knowledge and detailed protocols necessary for scientists and researchers to effectively utilize this compound in their work.

References

- 1. Analytical Method [keikaventures.com]

- 2. This compound | C5H10Cl2O2 | CID 8147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE19601281A1 - High yield and high purity bis-2-chloro-ethoxy-methane preparation - Google Patents [patents.google.com]

- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 5. floridadep.gov [floridadep.gov]

- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

An In-depth Technical Guide to Dichloroethyl Formal (Bis(2-chloroethyl) ether)

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: Dichloroethyl formal, more systematically known as bis(2-chloroethyl) ether, is a chlorinated organic compound with the chemical formula O(CH₂CH₂Cl)₂.[1] It is a colorless liquid with an odor resembling that of a chlorinated solvent.[1] This guide provides a detailed overview of its chemical structure, properties, synthesis, and reactivity, tailored for a technical audience. While the term "dichloroethyl formal" is used, the predominant and standard name in scientific literature is bis(2-chloroethyl) ether.

Chemical Structure and Formula

The chemical structure of bis(2-chloroethyl) ether consists of two 2-chloroethyl groups linked by an ether oxygen atom.

Chemical Formula: C₄H₈Cl₂O[1]

Structural Formula: ClCH₂CH₂OCH₂CH₂Cl[2]

CAS Number: 111-44-4[1]

Synonyms: 2,2′-Dichlorodiethyl ether, sym-Dichloroethyl ether, Chlorex[2][3]

Below is a visualization of the chemical structure of bis(2-chloroethyl) ether.

Physicochemical Properties

A summary of the key quantitative data for bis(2-chloroethyl) ether is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 143.01 g/mol | [1] |

| Boiling Point | 178 °C (352 °F) at 760 mmHg | [4][5] |

| Melting Point | -50 °C (-58 °F) | [5] |

| Density | 1.22 g/mL at 20 °C (68 °F) | [4][6] |

| Vapor Pressure | 0.7 mmHg at 20 °C | [4] |

| Flash Point | 55 °C (131 °F) | [5] |

| Water Solubility | 1.01 g/100 mL at 20 °C | [7] |

| Log Kow (Octanol/Water Partition Coefficient) | 1.58 |

Experimental Protocols

Synthesis of Bis(2-chloroethyl) ether

Bis(2-chloroethyl) ether can be synthesized from diethylene glycol by replacing the hydroxyl groups with chlorine atoms. A common laboratory-scale synthesis involves the use of a chlorinating agent.

Method 1: Using Thionyl Chloride

-

Reactants: Diethylene glycol, Thionyl chloride (SOCl₂)

-

Procedure: Diethylene glycol is reacted with an excess of thionyl chloride, often in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions. The excess thionyl chloride is then removed by distillation, and the resulting bis(2-chloroethyl) ether is purified by vacuum distillation.

-

Caution: This reaction should be performed in a well-ventilated fume hood as it produces toxic sulfur dioxide and hydrogen chloride gases.

Method 2: Appel Reaction

The Appel reaction provides an alternative route that avoids the harsh conditions of strong acid catalysis which could cleave the ether linkage.[8]

-

Reactants: Diethylene glycol, Triphenylphosphine (B44618) (PPh₃), Carbon tetrachloride (CCl₄) or another chlorine source like N-chlorosuccinimide.[8]

-

Procedure: Diethylene glycol is treated with triphenylphosphine and a chlorine source in an appropriate solvent. The reaction proceeds under milder conditions compared to the use of thionyl chloride.[8] Work-up involves removal of the triphenylphosphine oxide byproduct.[8]

Analysis of Bis(2-chloroethyl) ether

The purity and identity of synthesized bis(2-chloroethyl) ether can be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to determine the purity of the compound and confirm its molecular weight. A study on the synthesis of a related compound, "Bis 2-dichloroethyl formal," utilized GC-MS to analyze the product mixture and confirmed a purity of about 95%.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as the C-O-C ether linkage and the C-Cl bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical structure and confirm the connectivity of the atoms.

Reactivity and Signaling Pathways

Bis(2-chloroethyl) ether is a reactive compound due to the presence of the two chloroethyl groups. It can participate in various chemical reactions, making it a useful intermediate in organic synthesis.

Key Reactions

-

Nucleophilic Substitution: The chlorine atoms can be displaced by a variety of nucleophiles, allowing for the synthesis of a wide range of derivatives. For example, it reacts with catechol in the presence of a base to form dibenzo-18-crown-6.[6]

-

Elimination Reaction: When treated with a strong base like potassium hydroxide, bis(2-chloroethyl) ether undergoes dehydrohalogenation to form divinyl ether.[6] O(CH₂CH₂Cl)₂ + 2 KOH → O(CH=CH₂)₂ + 2 KCl + 2 H₂O[6]

-

Use in Synthesis: It serves as a precursor in the synthesis of pharmaceuticals, such as the cough suppressant fedrilate, and as a raw material for producing various other chemicals including morpholine (B109124) derivatives.[6][10]

The following diagram illustrates a key reaction pathway involving bis(2-chloroethyl) ether.

References

- 1. Bis(2-chloroethyl) ether [webbook.nist.gov]

- 2. DICHLOROETHYL ETHER - ACGIH [acgih.org]

- 3. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,2'-DICHLORODIETHYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Bis(2-chloroethyl) ether, 111-44-4, Diethylene glycol dichloride (DGDC); Ether Bis(2-chloroethyl); Ether Bis(chloroethyl); 1,1â-Oxybis[2-chloroethane]; 1,5-Dichloro-3-oxapentane; 1-Chloro-2-(2-chloroethoxy)ethane [mallakchemicals.com]

- 6. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]

- 7. China Bis-(2-chloroethyl)ether 111-44-4 Manufacturers, Suppliers, Factory - Keyingchem [keyingchemical.com]

- 8. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. researchgate.net [researchgate.net]

- 10. 2,2'-Dichlorodiethyl ether | CAS 111-44-4 | Connect Chemicals [connectchemicals.com]

An In-depth Technical Guide to the Physical Properties of Bis(2-chloroethoxy)methane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-chloroethoxy)methane, with the CAS number 111-91-1, is a haloether recognized for its role as a solvent and, more significantly, as a primary intermediate in the synthesis of polysulfide polymers and rubbers.[1][2][3] Its chemical structure, featuring two 2-chloroethoxy groups attached to a central methylene, dictates its physical and chemical behavior. This guide provides a detailed overview of its core physical properties, outlines the standard experimental methodologies for their determination, and presents a visual representation of its synthesis pathway.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application, and safety in a laboratory and industrial setting. A summary of these properties is presented below.

Data Presentation: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀Cl₂O₂ | PubChem[4] |

| Molecular Weight | 173.04 g/mol | ChemicalBook[2] |

| Appearance | Colorless liquid | CAMEO Chemicals[5] |

| Boiling Point | 217.5 - 218 °C | PubChem[4], ChemicalBook[2] |

| Melting/Freezing Point | -32.3 to -32.8 °C | ChemicalBook[2] |

| Density | 1.23 g/cm³ | CAMEO Chemicals[5] |

| Refractive Index | 1.45 | ChemicalBook[2] |

| Flash Point | 110 °C (230 °F) | CAMEO Chemicals[5] |

| Vapor Pressure | 0.1 mmHg at 20 °C | NJ Department of Health[1] |

| Water Solubility | Slightly soluble (7.8 g/L at 20 °C) | PubChem[4] |

| Solubility in Organics | Miscible with most organic solvents | PubChem[4] |

Experimental Protocols

The determination of the physical properties listed above relies on established experimental techniques. Below are detailed methodologies for several key experiments.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a volatile liquid like this compound, several methods can be employed.

-

Distillation Method : A simple or fractional distillation apparatus is assembled.[6] The liquid is placed in the distilling flask along with boiling chips. The flask is heated, and as the liquid boils, its vapor rises and surrounds the bulb of a thermometer before entering the condenser. The temperature is recorded when the vapor temperature stabilizes, which corresponds to the boiling point.[7]

-

Thiele Tube Method : This micro method is suitable for small sample volumes.[8] A small amount of the liquid is placed in a fusion tube, and a capillary tube, sealed at one end, is inverted into it. The assembly is attached to a thermometer and heated in a Thiele tube containing oil. As the temperature rises, a stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the liquid is drawn back into the capillary tube upon cooling is the boiling point.[8]

Determination of Melting Point (Freezing Point)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For substances that are liquid at room temperature, this is often referred to as the freezing point.

-

Capillary Method : The sample is frozen, and a small amount of the solid is introduced into a capillary tube. This tube is then placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube setup, alongside a thermometer.[9] The apparatus is heated slowly, and the temperature range from which the first drop of liquid appears to when the entire solid has melted is recorded as the melting point range.[10] For pure compounds, this range is typically narrow.[9]

Determination of Density

Density is the mass per unit volume of a substance. For liquids, this can be determined with high precision.

-

Gravimetric Buoyancy Method (Archimedes' Principle) : This is a widely used technique.[11] A reference body of a known volume (a glass sinker) is weighed first in the air and then while submerged in the liquid sample.[12] The density of the liquid can be calculated from the apparent loss in weight of the sinker, which is equal to the weight of the displaced liquid.[12]

-

Pycnometer Method : A pycnometer, a flask with a specific, accurately known volume, is weighed empty.[12] It is then filled with the liquid, and the excess is removed to ensure the volume is precise. The filled pycnometer is weighed again. The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.[12]

Determination of Refractive Index

The refractive index is a dimensionless number that describes how light propagates through a substance.

-

Abbe Refractometer : This is the most common instrument for measuring the refractive index of liquids. A few drops of the liquid are placed between two prisms. Light is passed through the sample, and the user looks through an eyepiece to align a boundary line with a crosshair. The refractive index is then read directly from a calibrated scale. The measurement is temperature-dependent, so the temperature is controlled and noted.

-

Interferometry : Methods using interferometers, such as the Michelson interferometer, can also be employed for high-precision measurements.[4] These techniques measure the change in the optical path length when a sample is introduced into one arm of the interferometer, from which the refractive index can be calculated.[4]

Synthesis Workflow

This compound is synthesized through the acid-catalyzed reaction of ethylene (B1197577) chlorohydrin and a formaldehyde (B43269) source, such as oligopolyformaldehyde or paraformaldehyde.[13][14]

Caption: Synthesis of this compound.

References

- 1. nj.gov [nj.gov]

- 2. This compound CAS#: 111-91-1 [m.chemicalbook.com]

- 3. This compound | C5H10Cl2O2 | CID 8147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 5. This compound, [LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. vernier.com [vernier.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. youtube.com [youtube.com]

- 11. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 12. mt.com [mt.com]

- 13. A New Technological Study on Synthesis of this compound | Scientific.Net [scientific.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Bis(2-chloroethoxy)methane solubility in water and organic solvents

An In-Depth Technical Guide to the Solubility of Bis(2-chloroethoxy)methane

This technical guide provides a comprehensive overview of the solubility of this compound in water and various organic solvents. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data, outlines detailed experimental protocols for solubility determination, and illustrates key concepts and workflows through diagrams.

Solubility Profile of this compound

This compound (CAS No: 111-91-1) is a colorless liquid used as a solvent and as an intermediate in the synthesis of polysulfide polymers[1][2]. Understanding its solubility is critical for its application in synthesis, formulation, and environmental fate assessment.

Data Presentation

The solubility of this compound has been reported across various sources. The following tables summarize the quantitative and qualitative data available for its solubility in aqueous and organic media.

Table 1: Solubility of this compound in Water

| Solubility Value | Temperature | Method/Notes | Source |

| 81,000 mg/L (8.1 g/L) | 25 °C | Method of Moriguchi (1975) | [3] |

| 7,800 mg/L (7.8 g/L) | 20 °C | - | [4] |

| 78,000 - 81,000 ppm | 25 °C | - | [2] |

| 0.8% | Not Specified | - | [3] |

| "Slightly soluble" | 20 °C / 68 °F | - | [1][5] |

| "Partly miscible" | Not Specified | - | [6] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Solubility | Source |

| Most Organic Solvents | Miscible | [4] |

| Chloroform | Sparingly Soluble | [3] |

| Methanol | Slightly Soluble | [3] |

| Cyclohexane | Soluble | [7] |

Experimental Protocols for Solubility Determination

While specific experimental details for determining the solubility of this compound are not extensively published, a standard method such as the Shake-Flask method can be applied. This method is a conventional technique for determining the solubility of a substance in a given solvent[8].

Shake-Flask Method Protocol

This protocol outlines the steps for determining the solubility of a liquid compound like this compound in water.

-

Preparation of the System :

-

Add an excess amount of this compound to a known volume of deionized water in a flask with a stopper. The excess solute ensures that a saturated solution is achieved.

-

The flask should be of sufficient size to allow for vigorous mixing.

-

-

Equilibration :

-

Seal the flask to prevent the loss of volatile components.

-

Place the flask in a constant-temperature water bath or shaker, maintained at a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a prolonged period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved phases[8].

-

-

Phase Separation :

-

After equilibration, cease agitation and allow the mixture to stand in the constant-temperature bath. This allows for the separation of the aqueous phase from the excess, undissolved this compound. As this compound is denser than water (density approx. 1.23 g/cm³), it will form the bottom layer[4][5].

-

For more effective separation, the mixture can be centrifuged.

-

-

Sampling and Analysis :

-

Carefully extract an aliquot of the clear, saturated aqueous phase. It is crucial to avoid any entrainment of the undissolved solute.

-

Determine the concentration of this compound in the aliquot using a suitable analytical technique, such as gas chromatography (GC), which is an EPA-approved method for this compound[2].

-

-

Data Reporting :

-

The solubility is reported in units such as mg/L, g/100mL, or parts per million (ppm).

-

Alternative Methods

Modern techniques such as Nuclear Magnetic Resonance (NMR) can also be used for faster solubility determination. NMR allows for the analysis of saturated solutions without the need for phase separation, as the dissolved and dispersed liquids show distinct signals in the NMR spectrum[8].

Visualizations: Workflows and Principles

The following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the fundamental principle governing solubility.

References

- 1. nj.gov [nj.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. This compound CAS#: 111-91-1 [m.chemicalbook.com]

- 4. This compound | C5H10Cl2O2 | CID 8147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, [LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. Bis-(2-chloroethoxy)methane 100 µg/mL in Cyclohexane [lgcstandards.com]

- 8. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to Bis(2-chloroethoxy)methane: Properties, Synthesis, Analysis, and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Bis(2-chloroethoxy)methane, a key chemical intermediate. This document details its synonyms, chemical and physical properties, and its primary application in the synthesis of polysulfide rubbers. Furthermore, it delves into the analytical methods for its detection and quantification, and critically, examines its toxicological profile with a focus on its cardiotoxic effects and the underlying molecular mechanisms.

Chemical Identification and Synonyms

This compound is a chemical compound with the CAS number 111-91-1.[1] It is known by a variety of synonyms, which are crucial for comprehensive literature and database searches.

| Identifier Type | Value |

| IUPAC Name | 1-chloro-2-[(2-chloroethoxy)methoxy]ethane |

| CAS Number | 111-91-1 |

| Molecular Formula | C5H10Cl2O2 |

| Molecular Weight | 173.04 g/mol [1] |

| Common Synonyms | Dichloroethyl formal[1] |

| 2,2'-Dichloroethylformal | |

| Bis(β-chloroethyl) formal | |

| Di-2-chloroethyl formal | |

| Formaldehyde (B43269) bis(2-chloroethyl) acetal | |

| Methane, bis(2-chloroethoxy)- | |

| Ethane, 1,1'-[methylenebis(oxy)]bis[2-chloro- | |

| NSC 5212 | |

| RCRA waste number U024 |

Physicochemical Properties

This compound is a colorless liquid with a slight odor.[2] A summary of its key physical and chemical properties is presented below.

| Property | Value | Reference |

| Melting Point | -32.8 °C | [3] |

| Boiling Point | 218 °C | [3] |

| Density | 1.23 g/cm³ at 20 °C | [3] |

| Vapor Pressure | 0.08 mmHg at 25 °C | [3] |

| Water Solubility | 7.8 g/L at 20 °C | [4] |

| Flash Point | 110 °C (open cup) |

Synthesis and Applications

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chloroethanol (B45725) with paraformaldehyde in the presence of an acid catalyst. A detailed experimental protocol derived from patent literature is as follows:

Reaction: 2 ClCH₂CH₂OH + (CH₂O)n → ClCH₂CH₂OCH₂OCH₂CH₂Cl + H₂O

Procedure:

-

A mixture of 2 moles of paraformaldehyde (calculated as CH₂O), 5 moles of ethylene (B1197577) chlorohydrin, and 2.7 g of HCl (added as a 37% solution) per mole of formaldehyde is prepared.

-

The mixture is heated with stirring to approximately 60°C until the paraformaldehyde dissolves.

-

The resulting reaction mixture is then subjected to azeotropic distillation under reduced pressure to remove the water formed during the reaction and any excess ethylene chlorohydrin, which drives the equilibrium towards the product.

-

The final product, this compound, is obtained after purification.

Application in Polysulfide Rubber Synthesis

The primary application of this compound is as a monomer in the production of polysulfide rubbers, which are known for their excellent solvent and oil resistance.[4] The general principle involves the condensation polymerization of this compound with an aqueous solution of sodium polysulfide.

General Experimental Protocol for Polysulfide Rubber Synthesis:

-

Preparation of Sodium Polysulfide Solution: An aqueous solution of sodium polysulfide (Na₂Sₓ, where x is typically 2-4) is prepared.

-

Polymerization: A mixture of this compound and a small amount of a cross-linking agent (e.g., 1,2,3-trichloropropane) is added dropwise to the heated sodium polysulfide solution with vigorous stirring. The reaction is typically carried out at an elevated temperature (e.g., 70-100°C) for several hours.

-

Latex Formation and Washing: The reaction results in the formation of a polysulfide polymer latex. This latex is then washed with water to remove unreacted monomers, sodium chloride, and excess sodium polysulfide.

-

Coagulation and Drying: The washed latex is coagulated by acidification (e.g., with acetic acid). The resulting solid rubber is then washed again and dried.

Below is a DOT script for the logical workflow of polysulfide rubber synthesis.

Caption: Logical workflow for the synthesis of polysulfide rubber.

Analytical Methodology

Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for the detection and quantification of this compound in various matrices, particularly in environmental samples.

General GC-MS Protocol for Environmental Samples:

-

Sample Preparation:

-

Water Samples: For aqueous samples, a purge and trap or liquid-liquid extraction method is typically employed to extract and concentrate the analyte. In purge and trap, an inert gas is bubbled through the water sample, and the volatile organic compounds are trapped on a sorbent material, which is then heated to desorb the compounds into the GC-MS system.[5] For liquid-liquid extraction, a water-immiscible solvent (e.g., hexane) is used to extract the analyte from the aqueous phase.[6]

-

Solid Samples (e.g., soil, sediment): Solid samples are typically extracted using a solvent mixture (e.g., hexane (B92381) and acetone) with the aid of sonication or accelerated solvent extraction.[6] The extract is then concentrated before analysis.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC): A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is used to separate this compound from other components in the sample extract. The oven temperature is programmed to ramp up to ensure good separation.

-

Mass Spectrometer (MS): The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.

-

Below is a DOT script for a typical experimental workflow for the GC-MS analysis of this compound in environmental samples.

Caption: Experimental workflow for GC-MS analysis.

Toxicological Profile

This compound exhibits toxicity, with the primary concerns being cardiotoxicity and skin irritation.

Quantitative Toxicity Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 65 mg/kg | [2] |

| LD50 | Guinea Pig | Dermal | 170 mg/kg | [2] |

| LC50 (48h) | Daphnia magna | - | 201 mg/L | [2] |

| LC50 (96h) | Pimephales promelas | - | 184 mg/L | [2] |

Cardiotoxicity and Mechanism of Action

Studies in rodents have demonstrated that this compound induces cardiotoxicity, characterized by myocardial degeneration, inflammation, and necrosis.[7][8] The proposed mechanism of action involves its metabolism to thiodiglycolic acid, which is believed to be the ultimate cardiotoxic agent.[9] This metabolite is hypothesized to cause mitochondrial damage and dysfunction.[7][9]

Ultrastructural analysis of cardiac tissue from exposed animals has revealed damage to the mitochondria, including the loss of cristae and vacuolation.[9] This mitochondrial damage likely impairs cellular energy production and leads to the observed myocyte injury.

The following DOT script illustrates the proposed signaling pathway for this compound-induced cardiotoxicity.

Caption: Proposed pathway of cardiotoxicity.

Skin and Eye Irritation

This compound is reported to be a skin and eye irritant.[4][10] However, detailed studies on the specific molecular pathways underlying this irritation are not extensively available in the public domain. It is likely that its chemical reactivity and ability to interact with biological macromolecules contribute to the irritant response.

Conclusion

This compound is a commercially significant chemical with a well-defined role in the polymer industry. This guide has provided a comprehensive overview of its synonyms, physicochemical properties, synthesis, and analytical detection methods. A critical aspect of its profile is its toxicity, particularly its cardiotoxic effects, which are mediated through mitochondrial damage by its metabolite, thiodiglycolic acid. This information is vital for researchers and professionals in drug development and chemical safety to ensure its safe handling and to understand its potential biological impacts. Further research into the detailed molecular mechanisms of its toxicity, especially concerning skin irritation, would be beneficial. toxicity, especially concerning skin irritation, would be beneficial.

References

- 1. scbt.com [scbt.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. chemeo.com [chemeo.com]

- 4. This compound | C5H10Cl2O2 | CID 8147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Cardiac damage in rodents after exposure to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pivotal role of electron microscopic evaluation in investigation of the cardiotoxicity of this compound in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. nj.gov [nj.gov]

An In-depth Technical Guide on the Environmental Persistence and Fate of Bis(2-chloroethoxy)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-chloroethoxy)methane (CASRN: 111-91-1) is a synthetic organic compound primarily utilized as a solvent and an intermediate in the production of polysulfide elastomers.[1] Its release into the environment through industrial effluents and manufacturing processes necessitates a thorough understanding of its environmental persistence and ultimate fate. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental behavior of this compound, including its physicochemical properties, degradation pathways, environmental mobility, and bioaccumulation potential. The information is presented to aid researchers, scientists, and drug development professionals in evaluating the environmental risks associated with this compound.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. This compound is a colorless liquid that is denser than water and possesses a slight solubility.[2][3][4][5] Key physicochemical properties are summarized in Table 1 for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C5H10Cl2O2 | [2][6] |

| Molecular Weight | 173.04 g/mol | [2][7] |

| CAS Number | 111-91-1 | [2][6] |

| Physical State | Colorless liquid | [2][3][4] |

| Melting Point | -32.8 °C | [2] |

| Boiling Point | 217.5 - 218.1 °C | [2][8] |

| Density | 1.2339 g/cm³ at 20°C | [2][8] |

| Vapor Pressure | 0.1 mmHg at 20°C | [3] |

| Water Solubility | 7,800 - 8,100 mg/L at 20-25°C | [4][8] |

| Octanol-Water Partition Coefficient (log Kow) | 1.6 | [6] |

| Henry's Law Constant | 1.7 x 10⁻⁷ - 3.78 x 10⁻⁷ atm·m³/mol | [1][4] |

Environmental Fate and Persistence

The persistence of this compound in the environment is influenced by a combination of transport and transformation processes. These processes determine the compound's distribution across different environmental compartments (air, water, and soil) and its ultimate degradation.

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, play a role in the environmental breakdown of this compound.

-

Hydrolysis: this compound is susceptible to slow hydrolysis in water. The estimated half-life for hydrolysis in pure water at pH 7 and 25°C ranges from six months to several years.[1][2] One study by Haag and Mill (1989) indicated a minimum half-life of two years under these conditions.[1] Hydrolysis can occur at both the acetal (B89532) linkage and the carbon-chlorine bonds.[1]

-

Atmospheric Fate & Photolysis: In the atmosphere, the primary degradation pathway for this compound is reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is approximately 10 hours, suggesting that it is not persistent in the atmosphere.[1] Direct photolysis is not considered a significant degradation pathway as the molecule does not contain chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm).

Biotic Degradation

Biodegradation is generally not a significant environmental fate process for this compound.[1] Studies using settled domestic wastewater as an inoculum have shown no significant biodegradation over a 28-day period.[4] However, some evidence suggests that co-metabolic degradation can occur under specific conditions. The bacterium Nitrosomonas europaea, often present in wastewater treatment sludge, can co-metabolically oxidize this compound via the enzyme ammonia (B1221849) monooxygenase.[1] In one study, a sludge treatment facility influent spiked with the compound showed 60% removal, indicating that under certain biological conditions, degradation can be more significant.[1]

Environmental Mobility

The mobility of this compound in the environment is dictated by its partitioning behavior between soil, water, and air.

-

Soil Mobility: With an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) range of 7 to 115, this compound is considered to be mobile to highly mobile in soil.[1] This suggests a potential for leaching into groundwater.

-

Volatilization: The compound's low Henry's Law constant (1.7 x 10⁻⁷ atm·m³/mol) and low vapor pressure (0.1 mmHg at 20°C) indicate that volatilization from water and moist soil surfaces is not a significant fate process.[1][3] Volatilization from dry soil surfaces is expected to occur slowly.[1]

Bioaccumulation

The potential for this compound to accumulate in living organisms is considered to be low. An estimated Bioconcentration Factor (BCF) of 4 has been calculated, which suggests a low potential for bioconcentration in aquatic organisms.[2] While it is not readily taken up by plants, it may be translocated through plants and subsequently taken up by animals.[1]

Table 2: Environmental Fate and Persistence Data for this compound

| Parameter | Value/Description | Reference(s) |

| Hydrolysis Half-life (pH 7, 25°C) | 0.5 - several years | [1][2] |

| Atmospheric Half-life (vs. •OH) | ~10 hours | [1] |

| Biodegradation | Not a significant fate process; co-metabolism possible | [1][4] |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 7 - 115 (Mobile to highly mobile) | [1] |

| Bioconcentration Factor (BCF) | 4 (Low potential) | [2] |

| Volatilization from Water/Moist Soil | Not a significant fate process | [1] |

Experimental Protocols

Detailed experimental protocols for the key studies cited are often not fully available in the published literature, particularly for older studies. The following descriptions are based on the available information and standard methodologies of the time.

Hydrolysis Study (Haag and Mill, 1989)

While the detailed protocol is not available, a typical hydrolysis study according to standard guidelines (e.g., OECD Guideline 111) would involve:

-

Preparation of Solutions: A sterile aqueous solution of this compound is prepared in purified water, buffered to a specific pH (in this case, likely pH 7).

-

Incubation: The solution is maintained at a constant temperature (25°C) in the dark to prevent photodegradation.

-

Sampling: Aliquots of the solution are taken at various time intervals.

-

Analysis: The concentration of this compound in each sample is determined using a suitable analytical method, such as gas chromatography with mass spectrometry (GC/MS), as outlined in EPA Method 8270.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the hydrolysis rate constant and the half-life.

Biodegradation Study (Tabak et al., 1981)

The study indicating a lack of biodegradation likely followed a protocol similar to the OECD Guideline 301D (Ready Biodegradability: Closed Bottle Test):

-

Inoculum: The inoculum used was settled domestic wastewater, which contains a mixed population of microorganisms.

-

Test Medium: A mineral salts medium is prepared and inoculated with the wastewater.

-

Test Substance: this compound is added to the test medium as the sole source of organic carbon.

-

Incubation: The test bottles are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: The degradation of the test substance is monitored by measuring the decrease in dissolved organic carbon (DOC) or by specific chemical analysis using GC/MS.

-

Results: The percentage of degradation is calculated by comparing the concentration of the test substance at the beginning and end of the incubation period.

Analytical Methodology (EPA Method 8270)

EPA Method 8270 is a standard method for the analysis of semivolatile organic compounds in various matrices, including water and soil.

-

Sample Preparation:

-

Water Samples: The water sample is typically extracted with a suitable solvent (e.g., methylene (B1212753) chloride) at different pH levels to isolate acidic, basic, and neutral compounds.

-

Soil/Sediment Samples: The sample is mixed with a drying agent (e.g., sodium sulfate) and then extracted with a solvent using techniques such as Soxhlet extraction or ultrasonic extraction.

-

-

Concentration: The solvent extract is concentrated to a small volume to increase the sensitivity of the analysis.

-

Gas Chromatography/Mass Spectrometry (GC/MS) Analysis:

-

An aliquot of the concentrated extract is injected into a gas chromatograph.

-

The compounds are separated based on their boiling points and affinity for the chromatographic column.

-

The separated compounds then enter a mass spectrometer, which bombards them with electrons, causing them to fragment.

-

The resulting mass spectrum is a unique "fingerprint" that allows for the identification and quantification of the compound.

-

Visualizations

Environmental Fate of this compound

The following diagram illustrates the primary environmental fate pathways of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | C5H10Cl2O2 | CID 8147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nj.gov [nj.gov]

- 4. This compound CAS#: 111-91-1 [m.chemicalbook.com]

- 5. This compound, [LIQUID] | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 111-91-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. Methane, bis(2-chloroethoxy)- (CAS 111-91-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. echemi.com [echemi.com]

An In-depth Technical Guide to Bis(2-chloroethyl) Ether

Introduction

This technical guide provides a comprehensive overview of bis(2-chloroethyl) ether, a significant chemical intermediate and solvent. Initially, it is crucial to clarify the nomenclature. The term "dichloroethyl formal" is not a standard chemical name and appears to be a non-standard or erroneous reference to bis(2-chloroethyl) ether. This document will, therefore, focus on bis(2-chloroethyl) ether, covering its discovery and history, physicochemical properties, synthesis, and applications. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

Discovery and History

Bis(2-chloroethyl) ether was first synthesized in the early 20th century, with reports of its preparation around 1915.[1] Its development is closely linked to military research programs investigating mustard gas analogs and other alkylating agents during World War I and II.[1] While not widely used as a chemical weapon itself, it served as a simulant and an intermediate in the production of other organochlorine compounds.[1] The precise attribution of its discovery to a single chemist is unclear due to the classified nature of military research at the time.[1]

Historically, bis(2-chloroethyl) ether has been used in various industrial applications, including as a solvent for fats, waxes, and greases, a constituent of paints and varnishes, a cleaning fluid for textiles, and in the purification of oils and gasoline. It has also been utilized as a chemical intermediate in the synthesis of pesticides, such as the fungicide Metam-Sodium, and other organic compounds.[2]

Physicochemical Properties

Bis(2-chloroethyl) ether is a colorless to pale yellow liquid with a pungent, fruity, or chlorinated solvent-like odor. A comprehensive summary of its quantitative properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C4H8Cl2O | [3] |

| Molecular Weight | 143.01 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Pungent, fruity, chlorinated solvent-like | [3] |

| Density | 1.22 g/cm³ at 20 °C | [3] |

| Melting Point | -51.7 °C | [3] |

| Boiling Point | 178 °C at 760 mmHg | [3] |

| Flash Point | 55 °C (closed cup) | [3] |

| Water Solubility | 1.07 g/100 mL at 20 °C | [3] |

| Vapor Pressure | 0.7 mmHg at 20 °C | [3] |

| Vapor Density | 4.93 (Air = 1) | [3] |

Table 2: Toxicological Data

| Parameter | Value | Species | Route | Source |

| LD50 | 75 mg/kg | Rat | Oral | [4] |

| LD50 | 125 mg/kg | Mouse | Oral | |

| LC50 | 350 mg/m³ / 2h | Rat | Inhalation | |

| Carcinogenicity | Suspected of causing cancer | [5] |

Synthesis and Experimental Protocols

Bis(2-chloroethyl) ether is exclusively a synthetic compound with no known natural sources.[1] Several methods for its preparation have been developed. The most common industrial method involves the reaction of diethylene glycol with a chlorinating agent, such as thionyl chloride. Another documented synthesis route starts from 1,4-thioxane-1,1-dioxide (B86658) and hydrochloric acid.

Synthesis from Diethylene Glycol and Thionyl Chloride

This method is widely used for the preparation of bis(2-chloroethyl) ether. The reaction involves the conversion of the hydroxyl groups of diethylene glycol to chloride groups using thionyl chloride.

Experimental Protocol:

-

Apparatus Setup: A 500 mL four-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas absorption trap (for HCl and SO2 byproducts), a thermometer, and a constant pressure dropping funnel.[6]

-

Reagents:

-

Procedure:

-

The diethylene glycol is placed in the reaction flask.[6]

-

Thionyl chloride is added dropwise from the dropping funnel over a period of 30 minutes while stirring. The evolved gases (HCl and SO2) are absorbed by a lye solution in the gas trap.[6]

-

After the addition is complete, the reaction mixture is rapidly heated to 110 °C and maintained at this temperature for 100 minutes, or until the evolution of gas ceases.[6]

-

-

Purification:

-

Yield: 81.7%[6]

Synthesis Pathway Diagram:

Caption: Synthesis of Bis(2-chloroethyl) Ether from Diethylene Glycol.

Synthesis from 1,4-Thioxane-1,1-dioxide

An alternative synthesis route involves the reaction of 1,4-thioxane-1,1-dioxide with hydrochloric acid.

Experimental Protocol:

-

Apparatus Setup: A 500 mL four-necked flask is equipped with a mechanical stirrer.[7]

-

Reagents:

-

Procedure:

-

Work-up and Purification:

-

Yield: 81.3%[7]

Synthesis Pathway Diagram:

Caption: Synthesis of Bis(2-chloroethyl) Ether from 1,4-Thioxane-1,1-dioxide.

Applications

Bis(2-chloroethyl) ether is a versatile chemical with a range of industrial applications:

-

Chemical Intermediate: It is primarily used as an intermediate in the synthesis of other chemicals, including pharmaceuticals, agrochemicals (such as the fungicide Metam-Sodium), and specialized polymers.[2][8]

-

Solvent: It serves as a solvent for various substances, including fats, oils, waxes, resins, and cellulose (B213188) esters.[8]

-

Industrial Applications: It has been used in paint and varnish removers, as a cleaning agent for textiles, and as a dewaxing agent for lubricating oils.[8]

-

Organic Synthesis: In laboratory settings, it is used as a reagent for introducing the 2-chloroethoxyethyl group into molecules and in the synthesis of crown ethers.

Safety and Toxicology

Bis(2-chloroethyl) ether is a hazardous substance and should be handled with appropriate safety precautions. It is toxic by inhalation, ingestion, and skin absorption.[3] Acute exposure can cause severe irritation to the eyes, skin, and respiratory tract.[1] It is also suspected of being a human carcinogen.[5] Appropriate personal protective equipment, including gloves, safety goggles, and respiratory protection, should be used when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes only and does not constitute professional advice. The information provided should be used by qualified individuals. All chemical procedures should be carried out with appropriate safety measures and in accordance with all applicable regulations.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Bis(2-chloroethyl) ether - Canada.ca [canada.ca]

- 3. Bis(2-chloroethyl) ether | C4H8Cl2O | CID 8115 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(chloroethyl) ether - Wikipedia [en.wikipedia.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. CN1223996A - The preparation method of two (2-chloroethyl) ethers - Google Patents [patents.google.com]

- 7. CN104557476B - The synthetic method of two (2-haloethyl) ethers - Google Patents [patents.google.com]

- 8. CAS 111-44-4: Bis(2-chloroethyl) ether | CymitQuimica [cymitquimica.com]

Methodological & Application

Synthesis of Bis(2-chloroethoxy)methane from Ethylene Chlorohydrin: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of bis(2-chloroethoxy)methane, a key intermediate in the production of polysulfide elastomers and other specialty chemicals.[1][2] The primary synthetic route involves the acid-catalyzed reaction of ethylene (B1197577) chlorohydrin with a formaldehyde (B43269) source.[1] Optimal reaction conditions, including reactant molar ratios, catalyst selection, and temperature, are presented to achieve high yields and purity. This guide is intended for laboratory and process chemistry professionals requiring a reliable method for the preparation of this compound.

Introduction

This compound, also known as dichloroethyl formal, is a colorless liquid with the chemical formula C5H10Cl2O2.[3][4] It serves as a crucial building block in polymer chemistry, particularly in the synthesis of polysulfide rubbers.[1][2] The purity of this compound is critical, as impurities like ethylene chlorohydrin can terminate polymer chain growth.[5] This document outlines established methods for its synthesis from ethylene chlorohydrin and a formaldehyde source, focusing on achieving high product yield and purity.

Reaction Scheme

The synthesis of this compound proceeds via the acid-catalyzed condensation of two equivalents of ethylene chlorohydrin with one equivalent of formaldehyde.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthesis protocols.

Table 1: Reaction Conditions and Yields

| Parameter | Protocol 1 | Protocol 2 |

| Formaldehyde Source | Oligopolyformaldehyde | Paraformaldehyde |

| Molar Ratio (Formaldehyde:Ethylene Chlorohydrin) | 1.2 : 2 | 1 : >2.05 |

| Catalyst | Sulfuric Acid | Mixed Acid (HCl & p-toluenesulfonic acid or cation exchanger) |

| Catalyst Loading | 5‰ mass fraction of ethylene chlorohydrin | 0.005-0.5 mol HCl & 0.0005-0.2 mol p-toluenesulfonic acid per mole formaldehyde |

| Solvent/Water-carrying agent | Toluene (B28343) | Not specified |

| Reaction Temperature | 110°C (reflux) | 50-120°C |

| Reaction Time | Until no more water is generated | Not specified |

| Reported Yield | 97.7% | 90.5% |

| Reported Purity | 99% (GC) | High purity |

| Reference | [6] | [7] |

Experimental Protocols

Protocol 1: High-Yield Synthesis using Oligopolyformaldehyde and Sulfuric Acid

This protocol is based on the method described by Scientific.Net, which reports a high yield and purity.[6]

Materials:

-

Ethylene chlorohydrin (HOCH₂CH₂Cl)

-

Oligopolyformaldehyde

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Toluene

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Deionized water

Equipment:

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (for purity analysis)

Procedure:

-

To a round-bottom flask, add ethylene chlorohydrin and oligopolyformaldehyde in a molar ratio of 2:1.2.

-

Add toluene as a water-carrying agent.

-

Slowly add concentrated sulfuric acid, corresponding to 5‰ of the mass of ethylene chlorohydrin, to the reaction mixture while stirring.

-

Assemble the Dean-Stark apparatus and condenser.

-

Heat the mixture to reflux at 110°C with vigorous stirring.

-

Continuously remove the water generated during the reaction using the Dean-Stark trap.